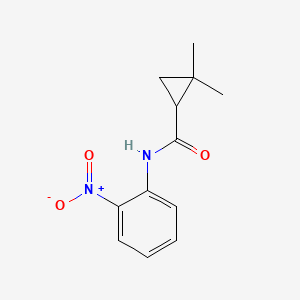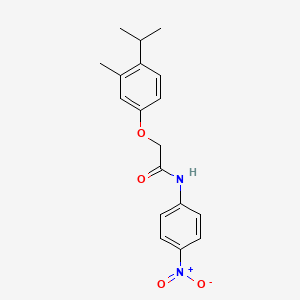![molecular formula C24H20N2O4 B4954831 N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-methylbenzamide](/img/structure/B4954831.png)
N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-methylbenzamide, also known as ABT-594, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. ABT-594 belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have analgesic effects in preclinical studies.
Applications De Recherche Scientifique
N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-methylbenzamide has been extensively studied in preclinical models for its analgesic properties. In animal studies, this compound has been shown to produce potent analgesia that is not dependent on opioid receptors. This compound has also been shown to have antinociceptive effects in models of neuropathic pain and inflammatory pain.
Mécanisme D'action
N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-methylbenzamide is a potent agonist of nicotinic acetylcholine receptors (nAChRs). Specifically, this compound has high affinity for the α3β4 and α4β2 nAChR subtypes. Activation of these receptors leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in pain modulation.
Biochemical and Physiological Effects:
This compound has been shown to produce potent analgesia in preclinical models without producing the side effects commonly associated with opioids, such as respiratory depression and addiction. This compound has also been shown to have antinociceptive effects in models of neuropathic pain and inflammatory pain. Additionally, this compound has been shown to have antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-methylbenzamide is its potency and selectivity for nAChRs. This allows for more precise targeting of these receptors and may lead to fewer off-target effects. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.
Orientations Futures
There are several potential future directions for research on N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-methylbenzamide. One area of interest is the development of more potent and selective nAChR agonists. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical settings. Finally, the potential use of this compound in the treatment of other conditions, such as depression and anxiety, should be explored.
Méthodes De Synthèse
The synthesis of N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-methylbenzamide involves a multistep process that begins with the reaction of 2-methylbenzoyl chloride with aniline to form N-(2-methylbenzoyl)aniline. This intermediate is then reacted with 2-(1,3-benzodioxol-5-yl)acetaldehyde to form N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]aniline. Finally, this intermediate is reacted with methyl isocyanate to form this compound.
Propriétés
IUPAC Name |
N-[(E)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-16-7-5-6-10-19(16)23(27)26-20(24(28)25-18-8-3-2-4-9-18)13-17-11-12-21-22(14-17)30-15-29-21/h2-14H,15H2,1H3,(H,25,28)(H,26,27)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYFELKBELJIAD-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-chlorophenyl)[(5-nitro-2-furyl)methylene]amine](/img/structure/B4954751.png)
![2-chloro-4-[(4-fluorophenyl)amino]nicotinonitrile](/img/structure/B4954768.png)
![2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4954772.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,5-dichlorophenyl)amino]acrylonitrile](/img/structure/B4954780.png)

![2-(3,4-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4954786.png)
![1-acetyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane](/img/structure/B4954791.png)


![3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B4954809.png)

![N-ethyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4954819.png)
![3-[4-(1-piperidinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4954820.png)

